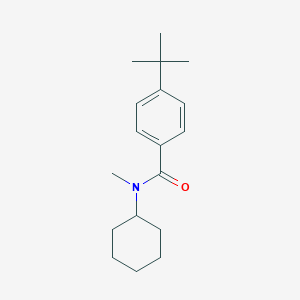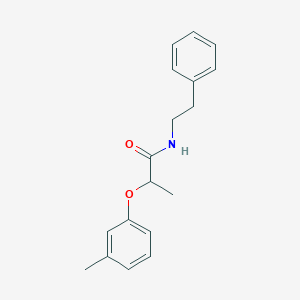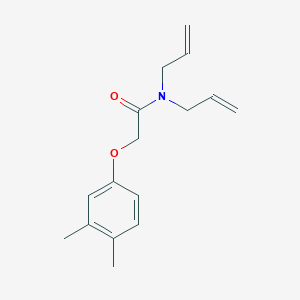![molecular formula C24H26N2O2 B250152 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B250152.png)
2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl group linked to an acetamide moiety, which is further connected to a diethylamino-substituted phenyl ring. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of biphenyl-4-ol with chloroacetyl chloride to form 2-(biphenyl-4-yloxy)acetyl chloride. This intermediate is then reacted with 4-(diethylamino)aniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The biphenyl and phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide: Similar structure with a quinoline ring instead of a biphenyl group.
4-(2-(((1,1’-biphenyl)-4-yloxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: Contains a carbohydrazonoyl group and a fluorobenzoate moiety.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-[4-(diethylamino)phenyl]acetamide stands out due to its unique combination of a biphenyl group and a diethylamino-substituted phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C24H26N2O2/c1-3-26(4-2)22-14-12-21(13-15-22)25-24(27)18-28-23-16-10-20(11-17-23)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI Key |
HPCAHWWGRSSBRZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)
![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B250079.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
